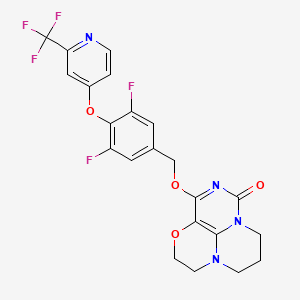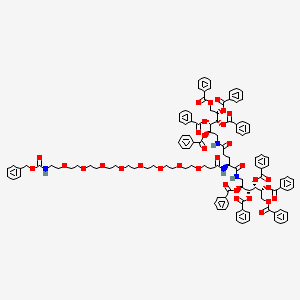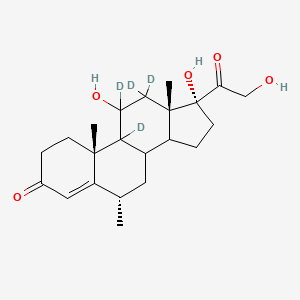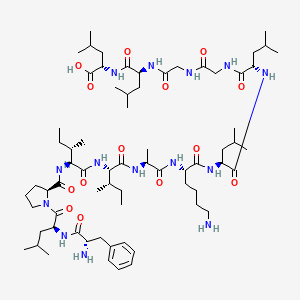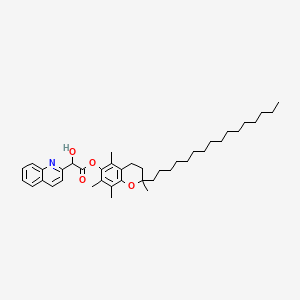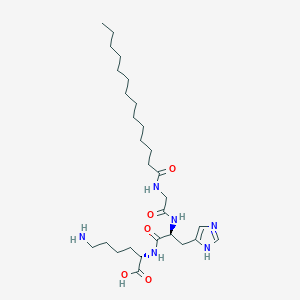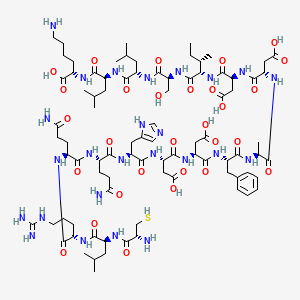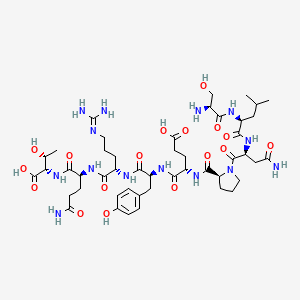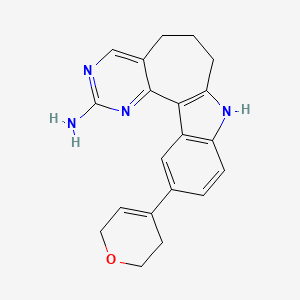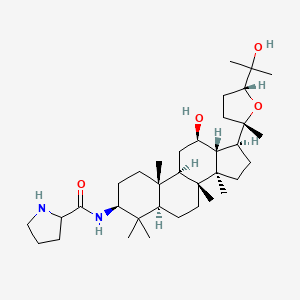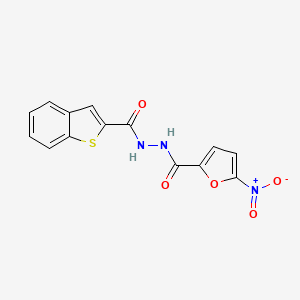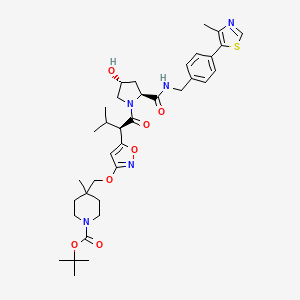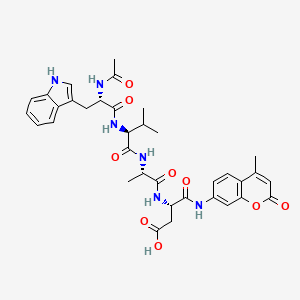
Ac-WVAD-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-WVAD-AMC is a fluorogenic substrate specifically designed for caspase-1 and caspase-4. It is used extensively in biochemical assays to measure the activity of these caspases, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has a molecular formula of C35H40N6O9 and a molecular weight of 688.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WVAD-AMC involves the coupling of the peptide sequence Ac-Trp-Val-Ala-Asp with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The product is then lyophilized and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Ac-WVAD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-1 and caspase-4. Upon cleavage by these enzymes, the AMC moiety is released, resulting in a fluorescent signal that can be measured using a fluorometer .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in a buffer solution containing the caspase enzyme. Common reagents include dithiothreitol (DTT) to maintain enzyme activity and a suitable buffer such as HEPES or phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC molecule, which exhibits strong fluorescence. This fluorescence is directly proportional to the activity of the caspase enzyme present in the reaction .
Scientific Research Applications
Ac-WVAD-AMC is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play critical roles in the process of apoptosis and inflammation. The compound is used in various applications, including:
Biochemical Assays: To measure caspase activity in cell lysates or purified enzyme preparations.
Drug Screening: To identify potential inhibitors or activators of caspase-1 and caspase-4.
Disease Research: To study the role of caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Mechanism of Action
Ac-WVAD-AMC exerts its effects by serving as a substrate for caspase-1 and caspase-4. The peptide sequence Ac-Trp-Val-Ala-Asp is recognized and cleaved by these enzymes, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be quantitatively measured. This fluorescence signal is used to determine the activity of the caspase enzymes in various experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-WVAD-AMC is unique in its higher affinity for caspase-1 compared to caspase-4, making it particularly useful for studies focused on caspase-1 activity. Its specificity and sensitivity make it a valuable tool in apoptosis and inflammation research .
Properties
Molecular Formula |
C35H40N6O9 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1 |
InChI Key |
RSEHJALOKJFOSP-IOJIPJGJSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
